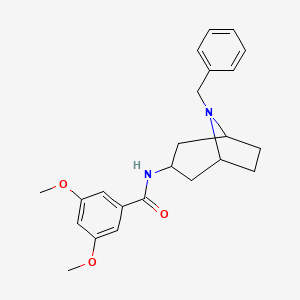
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound’s unique structure, featuring a bicyclic azabicyclo octane ring, suggests potential pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps:
Formation of the Azabicyclo Octane Ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Phenylmethyl Group: This can be achieved through alkylation reactions.
Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of High-Pressure Reactors: To facilitate difficult cyclization reactions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives or substituted benzamides.
Aplicaciones Científicas De Investigación
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its interaction with biological targets. Potential mechanisms include:
Binding to Receptors: Such as dopamine or serotonin receptors, influencing neurotransmission.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Modulation of Ion Channels: Affecting ion flow across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the azabicyclo octane ring.
N-(Phenylmethyl)benzamide: Lacks the dimethoxy groups and azabicyclo octane ring.
8-Azabicyclo(3.2.1)octane Derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is unique due to the combination of the azabicyclo octane ring with the dimethoxybenzamide moiety, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
76352-22-2 |
|---|---|
Fórmula molecular |
C23H28N2O3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-17(11-22(14-21)28-2)23(26)24-18-12-19-8-9-20(13-18)25(19)15-16-6-4-3-5-7-16/h3-7,10-11,14,18-20H,8-9,12-13,15H2,1-2H3,(H,24,26) |
Clave InChI |
YGGDPTCULZSGLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



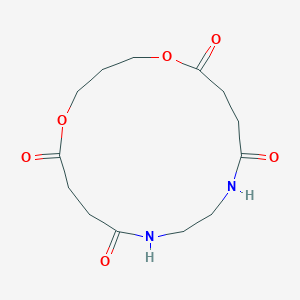

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
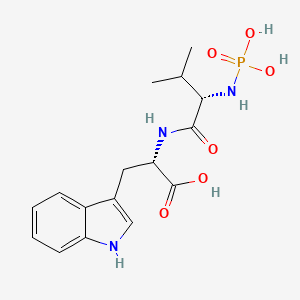
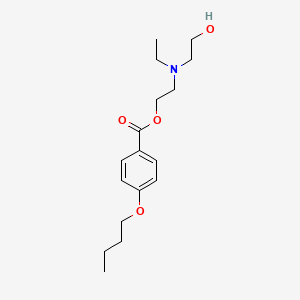
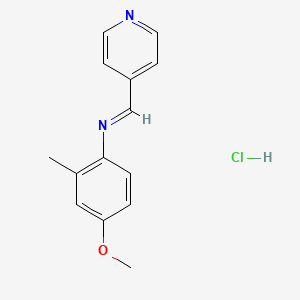

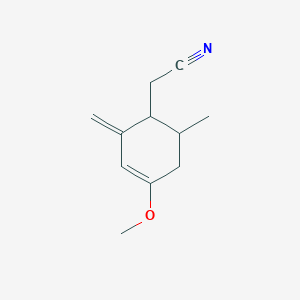


![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

